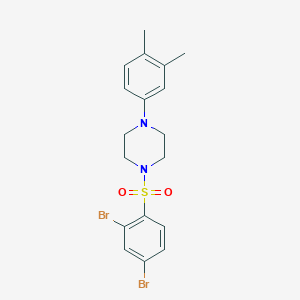

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine

Description

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine is a piperazine derivative featuring a sulfonyl group attached to a 2,4-dibromophenyl moiety and a 3,4-dimethylphenyl substituent on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, pKa) and biological activity .

Properties

IUPAC Name |

1-(2,4-dibromophenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O2S/c1-13-3-5-16(11-14(13)2)21-7-9-22(10-8-21)25(23,24)18-6-4-15(19)12-17(18)20/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROPLCYUPHELRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Br)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the sulfonylation of 2,4-dibromophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-(3,4-dimethylphenyl)piperazine under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reagent concentrations, reaction time, and purification techniques, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Substitution: The bromine atoms in the 2,4-dibromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of desulfonylated derivatives.

Scientific Research Applications

Antidepressant Properties

One of the most notable applications of this compound is its potential as an antidepressant. Research indicates that piperazine derivatives can interact with serotonin receptors, which are crucial for mood regulation.

- Mechanism of Action : The sulfonyl group enhances binding affinity to serotonin receptors, potentially leading to improved efficacy compared to other piperazine derivatives.

- Case Studies : Clinical studies have shown promising results in animal models for depression and anxiety disorders.

Anticancer Activity

Preliminary studies have suggested that compounds similar to 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine exhibit anticancer properties.

- Targeted Cancer Types : Research has focused on breast cancer and leukemia cell lines.

- Mechanisms : The compound may induce apoptosis through mitochondrial pathways, although further studies are necessary to elucidate the exact mechanisms involved.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material sciences:

Organic Electronics

Due to its electronic properties, it can be explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Polymer Chemistry

Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.

Summary of Findings

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Antidepressant | Improved mood regulation through serotonin receptor modulation | Ongoing preclinical trials |

| Anticancer | Induction of apoptosis in cancer cells | Preliminary studies show promise |

| Organic Electronics | Enhanced electronic properties for device applications | Experimental stages |

| Polymer Chemistry | Improved thermal stability in polymers | Early research phases |

Mechanism of Action

The mechanism of action of 1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring and dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Sulfonylpiperazines with Halogenated Aromatic Substituents

- 1-((2,5-Dimethoxyphenyl)sulfonyl)-4-(2,3-dimethylphenyl)piperazine (): This compound substitutes the dibromophenyl group with a 2,5-dimethoxyphenyl sulfonyl group. The 2,3-dimethylphenyl group here contrasts with the 3,4-dimethylphenyl group in the target, which could alter receptor binding orientation .

1-(Naphthalene-2-sulfonyl)-4-(4-nitro-3-piperidin-1-yl-phenyl)piperazine ():

The naphthyl sulfonyl group provides a larger aromatic surface area compared to the dibromophenyl group, possibly enhancing interactions with hydrophobic pockets. The nitro group introduces strong electron-withdrawing effects, which may affect metabolic stability compared to bromine .

Piperazines with Dichlorophenyl Substituents

- 1-(2,4-Dichlorophenyl)piperazine derivatives (): These compounds, such as those in antiproliferative studies (), replace bromine with chlorine. For example, 1-(3,4-dichlorophenyl)piperazine derivatives showed moderate yields (37–67%) in synthesis, suggesting brominated analogs might require optimized conditions .

Piperazines with Alkyl/Aryl Substituents

SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine) ():

SA4503, a σ1 receptor agonist, uses dimethoxyphenethyl and phenylpropyl groups instead of sulfonyl and dimethylphenyl moieties. The absence of a sulfonyl group reduces hydrogen-bonding capacity, while the alkyl chains enhance lipophilicity, likely directing it to central nervous system targets .- ASP (1-[(4-bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine) (): ASP combines a bromophenoxy acetyl group with a fluorophenyl sulfonyl group.

Psychoactive Piperazines

- BZP (1-benzylpiperazine) and TFMPP (3-trifluoromethylphenylpiperazine) ():

These recreational drugs lack sulfonyl groups and instead feature benzyl or trifluoromethylphenyl groups. Their psychostimulant effects stem from dopamine and serotonin receptor modulation, a property less likely in the target compound due to its bulkier substituents .

Structural and Functional Analysis Table

Key Research Findings and Contradictions

- Anticancer Potential: Sulfonylpiperazines in demonstrated anticancer activity, suggesting the target compound may share this property. However, halogen type (Br vs. Cl) and substituent positions significantly impact efficacy .

- Receptor Binding : Arylpiperazines with phthalimido or benzamido groups () achieved high 5-HT1A affinity (Ki = 0.6 nM). The target’s sulfonyl group may hinder similar receptor interactions due to steric effects .

Biological Activity

1-((2,4-Dibromophenyl)sulfonyl)-4-(3,4-dimethylphenyl)piperazine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H20Br2N2O2S

- Molecular Weight : 468.3 g/mol

The structure features a piperazine ring substituted with a dibromophenyl sulfonyl group and a dimethylphenyl group, contributing to its unique biological properties.

Pharmacological Effects

This compound has been investigated for various biological activities, including:

- Antidepressant Activity : Similar compounds have shown promise in treating depression and anxiety disorders. For instance, vortioxetine, a related piperazine derivative, exhibits serotonergic modulation and has been linked to improved cognitive function in depressed patients .

- Dopamine Receptor Modulation : Research indicates that piperazine derivatives can selectively interact with dopamine receptors. For example, ML417, another piperazine analog, has demonstrated selective agonist activity at the D3 dopamine receptor while lacking activity at D2 receptors .

The biological activity of this compound is likely mediated through its interaction with neurotransmitter systems. The sulfonyl group may enhance binding affinity to target receptors, while the piperazine moiety facilitates CNS penetration.

Case Studies and Experimental Data

Several studies have provided insights into the biological effects of related compounds:

- Antidepressant Efficacy : A study on vortioxetine indicated that it significantly improved symptoms of major depressive disorder through its action on serotonin receptors .

- Neuroprotective Effects : In vitro studies have shown that piperazine derivatives can protect dopaminergic neurons from degeneration, suggesting potential applications in neurodegenerative diseases .

- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the aryl groups on the piperazine scaffold can significantly affect receptor selectivity and potency. For instance, substituents that enhance electron-withdrawing properties tend to increase biological activity .

Data Table: Comparative Biological Activity

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify aromatic protons (δ 7.30–7.56 ppm for dibromophenyl) and sulfonyl/piperazine backbone signals (δ 3.2–3.8 ppm) .

- Melting Point Analysis : Sharp melting ranges (e.g., 153–154°C) confirm crystallinity .

- TLC/HPLC : Monitor reaction progress and purity (>95%) using silica gel plates or reverse-phase columns .

- Elemental Analysis : Validate molecular formula (e.g., CHBrNOS) with <0.5% deviation .

How do electronic effects of the sulfonyl group influence reactivity in further functionalization?

Advanced

The electron-withdrawing sulfonyl group deactivates the attached phenyl ring, directing electrophilic substitution to meta/para positions. For example, nucleophilic aromatic substitution (e.g., Suzuki coupling) requires palladium catalysts to overcome reduced electron density. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

What experimental designs resolve contradictions in reported biological activity data?

Advanced

Contradictions often arise from assay variability (e.g., cell line differences). To address this:

- Standardized Assays : Use multiple cell lines (e.g., HEK293 and HeLa) and replicate experiments .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl) to isolate activity contributors .

- Dose-Response Curves : Establish IC values across ≥3 independent trials to validate potency .

How can stability studies be designed to assess storage conditions?

Q. Basic

- Accelerated Degradation Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products .

- Light Sensitivity : Store aliquots in amber vials under argon; compare UV-Vis spectra pre/post exposure .

- Long-Term Stability : Use DSC/TGA to analyze thermal degradation profiles (e.g., exothermic peaks >200°C indicate decomposition) .

What role do bromine substituents play in crystalline packing and intermolecular interactions?

Advanced

Bromine’s high electronegativity and van der Waals radius (1.85 Å) promote C–H···Br and π-stacking interactions. Single-crystal X-ray diffraction (e.g., monoclinic P2/c symmetry) reveals dihedral angles (~40° between aryl rings) and weak C–H···O/F contacts (2.5–3.2 Å), stabilizing the lattice .

How can molecular docking predict interactions with biological targets?

Q. Advanced

- Target Selection : Prioritize receptors with sulfonyl-binding pockets (e.g., tyrosine kinases) .

- Docking Software : Use Glide (Schrödinger) or AutoDock Vina with AMBER force fields. Validate poses via MD simulations (100 ns) to assess binding stability .

- Pharmacophore Mapping : Align bromophenyl and dimethylphenyl moieties with hydrophobic pockets .

What purification methods achieve >95% purity for this compound?

Q. Basic

- Column Chromatography : Use silica gel (230–400 mesh) with gradients (e.g., 10–50% ethyl acetate in hexane) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/methanol 7:3) for high-yield crystal formation .

- HPLC Prep : Employ C18 columns with acetonitrile/water (70:30) at 2 mL/min flow rate .

How can the piperazine core be modified to explore structure-activity relationships (SAR)?

Q. Advanced

- Substituent Variation : Replace dimethylphenyl with fluorophenyl or pyridinyl groups to modulate lipophilicity (clogP 3.5–5.0) .

- Stereochemical Effects : Synthesize enantiomers via chiral auxiliaries (e.g., L-proline) and compare IC values .

- Bioisosteres : Substitute sulfonyl with carbonyl or phosphonate groups to evaluate binding affinity shifts .

Which spectroscopic signatures confirm sulfonyl and aryl group presence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.